molecular formula C13H14N2O2S B11371624 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenoxyacetamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenoxyacetamide

Cat. No.: B11371624
M. Wt: 262.33 g/mol
InChI Key: SEYURVMMUIWHKH-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenoxyacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a suitable coupling agent. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenoxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways to exert anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazole ring with a phenoxyacetamide moiety allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenoxyacetamide

InChI

InChI=1S/C13H14N2O2S/c1-10-15-11(9-18-10)7-14-13(16)8-17-12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3,(H,14,16)

InChI Key

SEYURVMMUIWHKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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